molecular formula C7H5Br2NO2 B103349 3,5-Dibromosalicylamide CAS No. 17892-25-0

3,5-Dibromosalicylamide

Cat. No. B103349
CAS RN: 17892-25-0
M. Wt: 294.93 g/mol
InChI Key: UPLRPVGMEIBZLY-UHFFFAOYSA-N
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Description

3,5-Dibromosalicylamide is a chemical compound with the molecular formula C7H5Br2NO2 . It has a molecular weight of 294.93 g/mol . The IUPAC name for this compound is 3,5-dibromo-2-hydroxybenzamide .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromosalicylamide consists of a benzene ring substituted with two bromine atoms at the 3rd and 5th positions, a hydroxyl group at the 2nd position, and an amide group at the 1st position . The InChI representation of the molecule is InChI=1S/C7H5Br2NO2/c8-3-1-4 (7 (10)12)6 (11)5 (9)2-3/h1-2,11H, (H2,10,12) .


Physical And Chemical Properties Analysis

3,5-Dibromosalicylamide has a molecular weight of 294.93 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass is 294.86665 g/mol and the monoisotopic mass is 292.86870 g/mol . The topological polar surface area is 63.3 Ų . The heavy atom count is 12 .

Scientific Research Applications

Antimicrobial Properties in Medicine and Microbiology

Field: Microbiology and Medicine

Summary

3,5-Dibromosalicylamide exhibits promising antimicrobial properties. Researchers have explored its potential as a novel agent to combat bacterial infections. By inhibiting bacterial growth or virulence mechanisms, it could serve as an alternative to traditional antibiotics. Notably, it targets Gram-negative pathogens, which are notorious for their resistance to existing drugs.

Methods of Application

Results
  • 3,5-Dibromosalicylamide effectively weakens bacterial infection without significantly affecting bacterial growth .

Organic Synthesis: 4H-Chromenes

Field: Organic Chemistry

Summary

3,5-Dibromosalicylamide participates in the synthesis of 4H-chromenes. These heterocyclic compounds have diverse applications, including pharmaceuticals and agrochemicals. The reaction involves the condensation of 3,5-dibromosalicylamide with alkyl cyanoacetates in the presence of ammonium acetate.

Methods of Application

Results
  • Successful synthesis of 4H-chromenes using 3,5-dibromosalicylamide as a key intermediate .

Coordination Chemistry: Schiff Base Ligands

Field: Inorganic Chemistry

Summary

3,5-Dibromosalicylamide serves as a precursor for Schiff base ligands. These ligands form mononuclear complexes with transition metal ions (e.g., copper, nickel, zinc). Schiff base complexes find applications in catalysis, material science, and bioinorganic chemistry.

Methods of Application

Results
  • Formation of stable Schiff base complexes with transition metals, potentially useful in various fields .

Safety And Hazards

The safety data sheet for 3,5-Dibromosalicylamide suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

3,5-dibromo-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLRPVGMEIBZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326292
Record name 3,5-Dibromosalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromosalicylamide

CAS RN

17892-25-0
Record name NSC526322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dibromosalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
D Fehér, R Barlow, J McAtee… - Journal of natural …, 2010 - ACS Publications
Extracts of a marine Pseudoalteromonas sp. (CMMED 290) isolated from the surface of a nudibranch collected in Kaneohe Bay, Oahu, displayed significant antimicrobial activity against …
Number of citations: 89 pubs.acs.org
Y Ono, S Kimura, T Asao, M Kitamura - Japanese Journal of …, 1964 - cabdirect.org
10, 20 and 30 days after treatment with 20 or 25 mg. per kg. body-weight of a bromine preparation (85% 3, 4, 5-tribromosalicylanilide and 15% 3, 5-dibromosalicylamide) 60 to 80%, and …
Number of citations: 1 www.cabdirect.org
P Kubanova, V Buchta, M Peřina, K Waisser… - Folia microbiologica, 2003 - Springer
A series of 65 derivatives ofN-benzylsalicylamide was tested against eight potentially human pathogenic fungi by microdilution broth method modified according to M27-A standard. The …
Number of citations: 10 link.springer.com
H FREISER, JL WALTER - The Journal of Organic Chemistry, 1953 - ACS Publications
Since it was of interest to know whether the bromination or the ring closure was the first step in thereaction a kinetic study of the reactionof salicylamide with bromine was carried out. …
Number of citations: 7 pubs.acs.org
RA Libby - Analytical Chemistry, 1968 - ACS Publications
The application of X-ray emission spectrometry to the in situ quantitative analysisof solute zones after sepa-ration by thin layer chromatography is described. This new technique has …
Number of citations: 12 pubs.acs.org
RA Coburn, MT Clark, RT Evans… - Journal of medicinal …, 1987 - ACS Publications
Results Although 2-phenylbenzimidazoles are usually prepared by condensation of o-phenylenediamines, or their salts, with benzoic acids, esters, or acid chlorides, as well as …
Number of citations: 72 pubs.acs.org
M Banasik, H Komura, K Ueda - ADP-ribosylation reactions, 1992 - Springer
Inhibitors of poly(ADP-ribose) synthetase are useful tools for the research on biological roles of poly(ADP-ribose). Many compounds have been shown to inhibit the activity of poly(ADP-…
Number of citations: 4 link.springer.com
K Waisser, M Peřina, V Klimešová… - Collection of …, 2003 - cccc.uochb.cas.cz
Sixty-six N-benzylsalicylamides substituted in the acyl moiety in positions 3, 4 or 5 and in position 4 on the benzylic aromatic ring were synthesized. The compounds were tested for in …
Number of citations: 34 cccc.uochb.cas.cz
TJ Stephens, PR Bergstresser - Journal of Toxicology: Cutaneous …, 1985 - Taylor & Francis
Exposure to sunlight, particularly ultraviolet light (UV), can produce changes in the status of the immune system. Photoimmunology is the study of the distortions in “normal” immune …
Number of citations: 11 www.tandfonline.com
CF Welsh, J Moss, M Vaughan - ADP-Ribosylation: Metabolic …, 2012 - books.google.com
ADP-ribosylation factors (ARFs) comprise a family of~ 20 kDa guanine nucleotide-binding proteins that were discovered as one of several cofactors required in cholera toxin-catalyzed …
Number of citations: 0 books.google.com

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